molecular formula C11H15N B13541341 1-(2-Cyclopropylphenyl)ethan-1-amine

1-(2-Cyclopropylphenyl)ethan-1-amine

Cat. No.: B13541341
M. Wt: 161.24 g/mol
InChI Key: LIWITHLWOKDEEN-UHFFFAOYSA-N
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Description

1-(2-Cyclopropylphenyl)ethan-1-amine is an organic compound characterized by the presence of a cyclopropyl group attached to a phenyl ring, which is further connected to an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Cyclopropylphenyl)ethan-1-amine can be synthesized through several methods. One common approach involves the condensation of 2-cyclopropylbenzaldehyde with ammonia or a primary amine under reductive amination conditions. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Cyclopropylphenyl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into more saturated amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Cyclopropylphenyl ketones or aldehydes.

    Reduction: Saturated amines.

    Substitution: Various substituted amine derivatives.

Scientific Research Applications

1-(2-Cyclopropylphenyl)ethan-1-amine has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme-substrate interactions and receptor binding assays.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Cyclopropylphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and selectivity are essential to understand its effects fully.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Cyclopropylphenyl)ethanone: A related compound with a ketone functional group instead of an amine.

    2-(2-Cyclopropylphenyl)ethan-1-amine hydrochloride: A hydrochloride salt form of the compound.

Uniqueness

1-(2-Cyclopropylphenyl)ethan-1-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its cyclopropyl group adds steric hindrance, influencing its reactivity and interaction with molecular targets.

Properties

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

1-(2-cyclopropylphenyl)ethanamine

InChI

InChI=1S/C11H15N/c1-8(12)10-4-2-3-5-11(10)9-6-7-9/h2-5,8-9H,6-7,12H2,1H3

InChI Key

LIWITHLWOKDEEN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1C2CC2)N

Origin of Product

United States

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